molecular formula C12H14O4 B2480958 4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid CAS No. 52245-99-5

4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid

Cat. No. B2480958
CAS RN: 52245-99-5
M. Wt: 222.24
InChI Key: KKCAMFSPJNWASG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid and its derivatives has been reported in the literature, demonstrating the compound's relevance in the development of potential therapeutic agents and chemical studies. For example, Balazs et al. (1970) reported the synthesis of related compounds through procedures that ensure specific functionalities are retained, indicating a foundational approach to synthesizing this compound (Balazs, Anderson, Iwamoto, & Lim, 1970). Ismail et al. (2013) designed, synthesized, and biologically evaluated certain derivatives as anti-HCV agents, highlighting the compound's utility in medicinal chemistry (Ismail, Abouzid, Mohamed, & Dokla, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques, including crystallography. For instance, Ajibade and Andrew (2021) reported on the molecular structures of derivatives synthesized via the Schiff bases reduction route, providing insights into their geometric configurations (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid and its derivatives have been extensively studied. For example, Kumar et al. (2012) explored chemoselective amide formation, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Kumar, Sharma, Garcia, Kamel, McCarthy, Muth, & Phanstiel, 2012).

Physical Properties Analysis

The physical properties of compounds related to 4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid are critical for their application in various fields. For example, studies on crystal structures and solid-state properties provide valuable information on the compound's stability and behavior under different conditions. Owczarzak et al. (2013) discussed the crystal structures of derivatives, shedding light on their hydrogen bonding potential and crystal packing (Owczarzak, Samshuddin, Narayana, Yathirajan, & Kubicki, 2013).

Chemical Properties Analysis

The chemical properties of 4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid, including reactivity, stability, and interaction with other molecules, are essential for its utilization in chemical synthesis and pharmaceutical development. Troegel et al. (2009) synthesized potential building blocks for silicon-containing drugs, highlighting the compound's role in developing novel therapeutic agents (Troegel, Möller, Burschka, & Tacke, 2009).

Scientific Research Applications

Antiviral Applications

4-(4-[N-1-carboxy-3-(3,5-dibromo-4-hydroxyphenyl)-3-oxo-propylamino]phenyl)-4-oxo-butyric acid and related compounds have shown potential as antiviral agents, particularly against Hepatitis C Virus (HCV) genotypes 1b and 4a. These compounds were synthesized and evaluated for their inhibitory activity against HCV cell cultures, showing significant inhibitory activity with low effective concentration doses (Ismail, Abouzid, Mohamed, & Dokla, 2013).

Biochemical Research

A study on the autoxidation of pyruvic acid analogues of a thyroid hormone, including 4-hydroxy-3,5-diiodophenylpyruvic acid, revealed chemiluminescence in aerated solutions, indicating potential biochemical applications (Cilento, Nakano, Fukuyama, Suwa, & Kamiya, 1974).

Cancer Treatment

Certain 4-oxo-butenoic acid derivatives, including 4-(4-Methoxy-phenyl)-2,4-dioxo-3-(phenyl-hydrazono)-butyric acid, have been identified as potential anti-tumor agents against human breast carcinoma (Miles, Yurjevich, Petrovna, Valentinovna, & Goun, 1958).

Pharmaceutical Intermediates

4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid and its derivatives are used in synthesizing important pharmaceutical intermediates. For example, R-2-hydroxy-4-phenyl ethyl butyrate, an intermediate of an angiotension converting enzyme inhibitor, has been synthesized using related compounds (Li, 2003).

Antibacterial and Antifungal Applications

Proton-transfer complexes formed from 4-aminoantipyrine and related compounds, including 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-aminium-4-hydroxyphenolate, have been investigated for their antibacterial and antifungal activities, showing strong antimicrobial activities against various bacterial and fungal strains (Adam, 2013).

Safety and Hazards

The safety data sheet for “4-Hydroxy-3,5-dimethylphenylboronic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . In case of inhalation, move the victim into fresh air . If it contacts the skin, wash off with soap and plenty of water . If it gets into the eyes, rinse with pure water for at least 15 minutes .

properties

IUPAC Name

4-(4-hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-7-5-9(6-8(2)12(7)16)10(13)3-4-11(14)15/h5-6,16H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCAMFSPJNWASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid

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